
1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
tuberculosis . They have also shown promising anticonvulsant properties .
Mode of Action
It’s known that benzothiazole derivatives can inhibit certain enzymes and receptors, which could potentially lead to their observed biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anticonvulsant activity and neurotoxicity .
Molecular Mechanism
Benzothiazole derivatives have been reported to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been reported to show protection against seizures in mice .
Dosage Effects in Animal Models
A benzothiazole derivative, ARN19702, has been reported to attenuate the spontaneous nocifensive response elicited by intraplantar formalin injection and the hypersensitivity caused by intraplantar carrageenan injection, paw incision or the sciatic nerve ligation in a dose-dependent manner .
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with substituted 2-amino-benzothiazole intermediates.
Chemical Reactions Analysis
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial agent.
Biological Studies: The compound has been investigated for its potential to inhibit certain enzymes and proteins, making it a candidate for drug development.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the synthesis of dyes, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide can be compared with other benzothiazole derivatives:
Ethoxzolamide: A carbonic anhydrase inhibitor used for the treatment of glaucoma and as a diuretic.
Pramipexole: A dopamine receptor agonist used to treat Parkinson’s disease.
These compounds share the benzothiazole core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of benzothiazole derivatives in various fields.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(15-10-5-6-10)9-7-17(8-9)14-16-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTISUOGIHBYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2623488.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2623489.png)
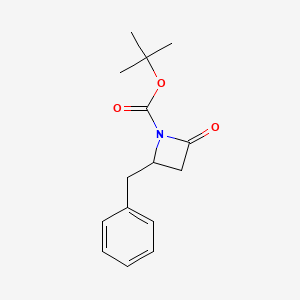
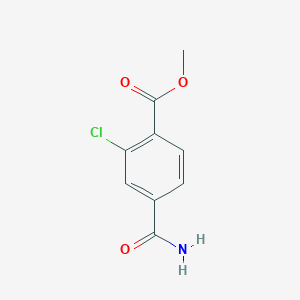
![2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2623496.png)
![2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B2623497.png)


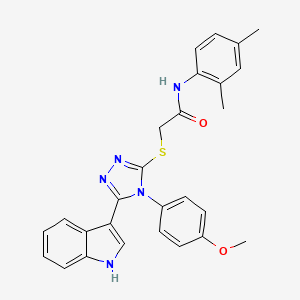

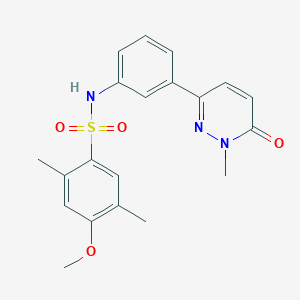
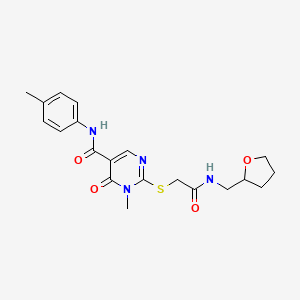
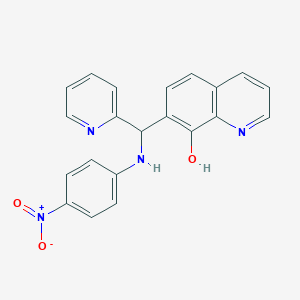
![3-[(4-fluorophenyl)methyl]-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2623508.png)
